molecular formula C6H13BO3 B1330784 Boric acid, pinacol ester CAS No. 25240-59-9

Boric acid, pinacol ester

Cat. No. B1330784
CAS RN: 25240-59-9
M. Wt: 143.98 g/mol
InChI Key: ZZPNDIHOQDQVNU-UHFFFAOYSA-N
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Description

Boric acid, pinacol ester, also known as boronic acid, pinacol ester, is a class of compounds widely utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki coupling. These esters serve as intermediates in the synthesis of various organic molecules, including pharmaceuticals and complex organic compounds .

Synthesis Analysis

The synthesis of boronic acid, pinacol esters, can be achieved through various methods. One approach involves the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which allows for the synthesis of 1-alkenylboronic acid pinacol esters. This method has been applied to the one-pot synthesis of unsymmetrical 1,3-dienes . Another method includes the lithiation-borylation of carbamates and benzoates with pinacolborane, enabling the selective synthesis of enantioenriched boronic esters . Additionally, boric acid has been used as a precatalyst for the hydroboration of esters, demonstrating its versatility in synthesis .

Molecular Structure Analysis

The molecular structure of boronic acid, pinacol esters, is characterized by the presence of a boronic acid functional group esterified with a pinacol moiety. The steric parameters of the pinacol boronic ester group (Bpin) have been analyzed, revealing that despite its bulky appearance due to two adjacent quaternary sp3-hybridized carbon atoms, it is relatively small. The planarity of the oxygen-boron-oxygen motif in Bpin plays a crucial role in minimizing steric interactions .

Chemical Reactions Analysis

Boronic acid, pinacol esters, are highly reactive and participate in various chemical reactions. They are essential in the Rh(I)-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones, where they add to ketone groups to form indanols with tertiary alcohol groups . These esters are also transformed into substituted azulenes, which are otherwise challenging to access . Furthermore, boric acid itself catalyzes the chemoselective esterification of alpha-hydroxycarboxylic acids, showcasing its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid, pinacol esters, are influenced by their reactivity. They are prone to hydrolysis, which poses challenges for their analysis and purity assessment. Strategies to stabilize these esters and prevent their degradation during analysis have been developed, including the use of non-aqueous and aprotic diluents, as well as highly basic mobile phases in reversed-phase liquid chromatography . Fast liquid chromatography methods have also been applied to minimize on-column hydrolysis and analyze these compounds quickly and effectively .

Scientific Research Applications

1. Catalyst in Hydroboration Reactions

Boric acid, specifically in its form as a precatalyst for BH3-catalyzed hydroboration, plays a significant role in the hydroboration of esters. This process is facilitated by using pinacolborane as a borylation agent. The application of boric acid as a precatalyst is particularly advantageous due to its safety and environmentally friendly nature, especially in comparison to the hazardous and pyrophoric nature of BH3 solutions. This method has been successful in converting esters to corresponding boronate ethers efficiently (Légaré Lavergne, To, & Fontaine, 2021).

2. Esterification in Ionic Liquids

The esterification reaction of boric acid with pinacol and cyclohexanol has been explored in various ionic liquids. This process is particularly significant in synthesizing certain boronic acid esters, like 2-cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolan. Research has focused on optimizing conditions such as reaction temperature, time, and molar ratio of reactants to maximize yields, demonstrating up to 72.5% yield under certain conditions (Li-Zhen, Ting-ting, Yan-Wei, & Hong-ze, 2010).

3. Synthesis of Boronic Acids and Esters

Boronic acids and esters, synthesized from boric acid pinacol esters, are vital in various fields, including drug discovery, catalysis, and materials science. The synthesis process described in the literature provides a metal- and additive-free method for converting haloarenes to boronic acids and esters. This protocol is particularly noted for its simplicity, cost-effectiveness, and production of innocuous by-products (Mfuh, Schneider, Cruces, & Larionov, 2017).

4. Analytical Applications in Liquid Chromatography

Boric acid pinacol esters are utilized in chromatographic purity methods, especially in pharmaceutical contexts. These esters are particularly challenging to analyze due to their tendency to hydrolyze to non-volatile boronic acids. Thus, non-aqueous and aprotic diluents are employed, along with reversed-phase separation using highly basic mobile phases, to stabilize these esters for analysis (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).

5. Synthesis of Boronic Acid Ester Polymers

The polymerization of4-pinacolatoborylstyrene by reversible addition−fragmentation chain transfer (RAFT) yields polymeric boronic acid precursors. This process allows for the tuning of polymerization kinetics and targeting specific molecular weights, resulting in low polydispersity poly(4-pinacolatoborylstyrene) homopolymers. These polymers are notable for their application in forming micelles in aqueous media and can be deprotected to yield free boronic acid polymers, demonstrating their utility in various chemical and material science applications (Cambre, Roy, Gondi, & Sumerlin, 2007).

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This opens up new opportunities for the development of novel materials that show a longer lifetime and that can be easily recycled .

properties

IUPAC Name

2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPNDIHOQDQVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327249
Record name Boric acid pinacol ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

25240-59-9
Record name 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boric acid pinacol ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boric acid, pinacol ester
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Record name 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
L Jiang, Y Liu, K Zheng, Q Zhang, Z Yu, M Xian… - Separation and …, 2023 - Elsevier
… In this study, the novel boric acid modified polystyrene material PS-BA-1 (boric acid content 1.169 mmol·g −1 ) was synthesized via introducing boric acid pinacol ester into the matrix …
Number of citations: 2 www.sciencedirect.com
R Wu, K Gao - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… with water afforded the boric acid pinacol ester. H 2 was … 6 F 5 ) 3 could activate the boric acid pinacol ester or H 2 to … presence of the deuterated boric acid pinacol ester (DOBpin) under …
Number of citations: 6 pubs.rsc.org
S Wang, Y Liu, Y Ye, X Meng, J Du, X Song… - Polymer …, 2019 - pubs.rsc.org
… −1 region is attributed to the methyl of boric acid pinacol ester, but there is no obvious peak of CMP-… Overall, the nearly total disappearance of the carbons of boric acid pinacol ester and …
Number of citations: 48 pubs.rsc.org
Z Yan, Y Wang, J Ding, Y Wang… - ACS applied materials & …, 2018 - ACS Publications
… first, the key C∧N ligands were prepared through a Suzuki cross-coupling between 4-chlorofuro[3,2-c]pyridine and the corresponding precursors of boric acid or boric acid pinacol ester…
Number of citations: 39 pubs.acs.org
K Han, Y Li, Y Zhang, Y Teng, Y Ma, M Wang… - Bioorganic & Medicinal …, 2015 - Elsevier
… 4a–4c were first reacted with 2-aminophenyl boric acid pinacol ester to form intermediates 5a–5c, the latter underwent an intramolecular Michael addition to give the desired tetracyclic …
Number of citations: 23 www.sciencedirect.com
K Maeyama, T Tsukamoto, M Suzuki… - Polymer …, 2013 - nature.com
… Tetrabutylammonium acetate (603 mg, 2.0 mmol), pottasium carbonate (276 mg, 2.0 mmol), molecular sieves 4A (70 mg), diiodide 3P(I) (180 mg, 0.2 mmol), boric acid pinacol ester 4m (…
Number of citations: 5 www.nature.com
D Blazevicius, G Krucaite, D Tavgeniene… - Molecular Crystals and …, 2020 - Taylor & Francis
… Finally, the objective compound 4 was received by Suzuki reaction of diiodo-compound 3 with an excess of quinoxaline-6-boric acid pinacol ester. The synthesized derivative was …
Number of citations: 1 www.tandfonline.com
H Fu, J Hu, M Zhang, Y Wang, H Zhang, P Hu - Molecules, 2018 - mdpi.com
… Specifically, 0.95 g of 4—vinyl benzene boric acid pinacol ester and 300 ppm of Karstedt’s catalyst were dissolved in 5 mL of drying N,N-dimethylformamide (DMF). After the mixture was …
Number of citations: 5 www.mdpi.com
T Hao, M Qian, Y Zhang, Q Liu, AC Midgley… - Advanced …, 2022 - Wiley Online Library
… H 2 O 2 attacks the boronic ester group directly and transforms to boric acid pinacol ester, then a self-immolative cascade reaction occurs, leading to the release of NO (Figure 1A). …
Number of citations: 39 onlinelibrary.wiley.com
Z Xiang, R Chen, Z Ma, Q Shi, FI Ataullakhanov… - Biomaterials …, 2020 - pubs.rsc.org
… Then, 4-bromine methyl phenyl boric acid pinacol ester (3.695 g) was added to the solution and stirred overnight at room temperature, monitoring by TLC (Hex/EtOAc 85 [thin space (1/6-…
Number of citations: 6 pubs.rsc.org

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